molecular formula C13H24N2O3 B7565315 3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea

3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea

Cat. No. B7565315
M. Wt: 256.34 g/mol
InChI Key: MASVATLRDDCZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.

Mechanism of Action

The mechanism of action of 3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects through the inhibition of oxidative stress and inflammation. Additionally, it has been proposed that this compound may modulate the activity of certain enzymes involved in the regulation of cell growth and survival, leading to its potential use in cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea in lab experiments is its potential neuroprotective and anticancer properties. Additionally, this compound is relatively easy to synthesize and has good solubility in organic solvents. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the use of 3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea in scientific research. One potential direction is to further investigate its mechanism of action and the specific enzymes and pathways that it modulates. Additionally, this compound could be studied for its potential use in other neurodegenerative diseases and cancer types. Furthermore, the development of new derivatives and analogs of this compound could lead to the discovery of more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis of 3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea involves a reaction between 8-bromo-1,4-dioxaspiro[4.5]decan and diethylamine in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea has been used in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been studied for its potential use as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been investigated for its potential use in cancer therapy, as it has shown anticancer activity in vitro.

properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-3-15(4-2)12(16)14-11-5-7-13(8-6-11)17-9-10-18-13/h11H,3-10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASVATLRDDCZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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